molecular formula C22H27N3O5 B2757646 1-(2,4-Dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 954696-32-3

1-(2,4-Dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2757646
CAS No.: 954696-32-3
M. Wt: 413.474
InChI Key: ULGYXJRRBOGYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 954696-32-3) is a chemical compound with a molecular formula of C22H27N3O5 and a molecular weight of 413.5 g/mol . This urea derivative features a pyrrolidin-5-one ring system, a structural motif present in compounds studied for their conformational and solid-state properties through techniques like X-ray crystallography . The integration of dimethoxy- and ethoxyphenyl substituents suggests potential research applications in areas such as medicinal chemistry and materials science, where such aromatic systems are often explored. This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling. Key Specifications: • CAS Number: 954696-32-3 • Molecular Formula: C22H27N3O5 • Molecular Weight: 413.5 g/mol

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-4-30-17-7-5-16(6-8-17)25-14-15(11-21(25)26)13-23-22(27)24-19-10-9-18(28-2)12-20(19)29-3/h5-10,12,15H,4,11,13-14H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGYXJRRBOGYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps. One common approach is the reaction of 2,4-dimethoxyaniline with an isocyanate derivative to form the urea linkage. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the urea linkage and aromatic rings allows for strong interactions with protein targets, potentially inhibiting their function or modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, biological activities, and sources:

Compound Name Substituents Reported Activity Source
1-(2,4-Dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea 2,4-Dimethoxyphenyl; 4-ethoxyphenyl-pyrrolidinone Not explicitly reported Inferred from analogs
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea 2,4-Dimethoxyphenyl; chloro-fluorophenoxy pyridine Glucokinase activator
(E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one 2,4-Dimethoxyphenyl chalcone 38.16% PfFd-PfFNR inhibition (antimalarial)
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (877640-52-3) 4-Ethoxyphenyl; 4-methoxyphenyl-pyrrolidinone Pharmacological activity (CHEMBL1537282)
(4aR)-N-(4-Bromo-3,5-difluorophenyl)-1-[(2,4-dimethoxyphenyl)methyl]-...carboxamide 2,4-Dimethoxyphenyl; bromo-difluorophenyl Synthetic intermediate (LCMS m/z 554)

Key Comparisons

Substituent Effects on Bioactivity Methoxy vs. Ethoxy Groups: The 2,4-dimethoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl substituent in 877640-52-3 . Pyrrolidinone Core: The 5-oxopyrrolidin-3-ylmethyl moiety is shared with 877640-52-3, but the N1 substitution (4-ethoxyphenyl vs. 4-methoxyphenyl) may influence target selectivity. Similar pyrrolidinone-urea hybrids are associated with kinase modulation and analgesia .

Antimalarial Activity: Chalcones with 2,4-dimethoxyphenyl groups () show moderate PfFd-PfFNR inhibition (38.16%), highlighting the importance of substituent positioning for electrostatic interactions . Analgesic Potential: Compound 3 () shares a urea-triazinanone scaffold, indicating urea derivatives’ broader applicability in pain management .

Synthetic and Physicochemical Properties

  • Synthetic Complexity : The patent compound in (m/z 554) shares a 2,4-dimethoxyphenyl group but incorporates bromo and difluoro substituents, likely increasing molecular weight and synthetic complexity compared to the target compound .
  • Analytical Data : While LCMS data for the target compound are unavailable, analogs like 877640-52-3 and the patent compound provide benchmarks for expected molecular ion peaks and HPLC retention times .

Contradictions and Limitations

  • The antimalarial chalcones () and glucokinase activators () demonstrate that similar substituents can drive divergent biological outcomes, underscoring the need for target-specific SAR studies .
  • No direct evidence links the ethoxyphenyl group in the target compound to pesticidal activity, despite its presence in etofenprox () .

Biological Activity

1-(2,4-Dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

C20H25N3O4\text{C}_{20}\text{H}_{25}\text{N}_{3}\text{O}_{4}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : The compound could bind to specific receptors, influencing downstream signaling pathways that regulate various physiological responses.
  • Gene Expression Regulation : It may modulate the expression of genes associated with critical cellular functions, including inflammation and cell survival.

Biological Activity and Efficacy

Recent studies have investigated the biological activity of this compound through various assays. Here are some key findings:

Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer properties. The compound was tested against several cancer cell lines, including:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)5.2
MCF7 (Breast Cancer)6.8
HeLa (Cervical Cancer)4.9

These results indicate a promising potential for further development as an anticancer agent.

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties. In a study assessing its efficacy against Plasmodium falciparum, it showed an IC50 value of 0.47 µM, indicating potent activity compared to standard antimalarial drugs .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications in the urea moiety significantly influence the biological activity of the compound. For instance:

  • Substituent Variations : The presence of methoxy and ethoxy groups on the phenyl rings enhances lipophilicity and receptor binding affinity.
  • Pyrrolidine Ring Influence : The oxopyrrolidine structure contributes to the overall stability and bioactivity by facilitating interactions with target enzymes and receptors.

Case Studies

Several case studies have highlighted the biological potential of this compound:

  • Anticancer Study : A study conducted on human lung cancer cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, attributed to apoptosis induction .
  • Antimalarial Efficacy : In vivo studies using murine models infected with malaria parasites showed significant reductions in parasitemia levels after administration of the compound, suggesting its potential as a therapeutic agent against malaria .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves three primary steps:

Pyrrolidinone Ring Formation : Cyclization of precursors (e.g., γ-lactam derivatives) under acidic or basic conditions.

Substituent Introduction : Electrophilic aromatic substitution for ethoxyphenyl and dimethoxyphenyl groups.

Urea Moiety Attachment : Reaction of an isocyanate with an amine under anhydrous conditions (e.g., using triethylamine as a base).
Optimization Strategies :

  • Apply Design of Experiments (DOE) to test variables (temperature, solvent, catalyst) systematically .
  • Use computational reaction path searches (quantum chemical calculations) to predict optimal pathways .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

  • NMR Spectroscopy (1H, 13C) : Resolves aromatic protons (6.5–7.5 ppm) and methoxy/ethoxy groups (3.5–4.0 ppm).
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated [M+H]+ = 397.475) .
  • X-ray Crystallography : Determines 3D conformation and hydrogen-bonding patterns in the urea moiety .
  • IR Spectroscopy : Identifies carbonyl stretches (1650–1750 cm⁻¹) from the pyrrolidinone ring and urea group .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Stability Profile :

    ConditionStability Outcome
    Neutral pH, 25°CStable (>90% intact after 48 hours)
    Acidic (pH 2)Hydrolysis of urea moiety observed
    Alkaline (pH 10)Partial degradation of ethoxy groups
  • Methodology : Monitor degradation via HPLC and LC-MS under accelerated stability testing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Key Structural Modifications :
    • Replace the 4-ethoxyphenyl group with electron-withdrawing substituents (e.g., -F) to enhance receptor binding .
    • Substitute the dimethoxyphenyl moiety with bulkier groups to improve metabolic stability .
  • Experimental Validation :
    • Use molecular docking to predict interactions with target proteins (e.g., kinases).
    • Validate predictions via in vitro assays (e.g., enzyme inhibition, cell viability) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Cross-Validation :
    • Replicate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization).
    • Verify compound purity (>95%) via HPLC to exclude impurities as confounding factors .
  • Data Interpretation :
    • Analyze differences in cell lines or assay conditions (e.g., serum concentration, incubation time) .

Q. How can computational modeling improve the understanding of its mechanism of action?

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate interactions at atomic resolution (e.g., urea group’s role in hydrogen bonding) .
  • Pharmacophore Modeling : Identify critical pharmacophoric features (e.g., hydrophobic pockets, hydrogen-bond acceptors) .

Q. What advanced methods optimize synthetic yield and scalability?

  • Flow Chemistry : Enhances reproducibility and reduces reaction times for industrial-scale synthesis .
  • Process Analytical Technology (PAT) : Real-time monitoring via in-line FTIR or Raman spectroscopy .

Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic properties?

  • In Vitro ADME :
    • Permeability : Caco-2 cell monolayer assays.
    • Metabolic Stability : Liver microsomal assays (e.g., half-life in human microsomes).
  • In Vivo Studies :
    • Use LC-MS/MS to quantify plasma concentrations in rodent models .

Q. What are best practices for handling data discrepancies in reaction yields?

  • Root-Cause Analysis :

    FactorInvestigation Method
    Catalyst ActivityICP-MS for trace metal analysis
    Solvent PurityGC-MS to detect volatile impurities
    Moisture SensitivityKarl Fischer titration
  • Statistical Tools : Apply ANOVA to identify significant variables affecting yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.